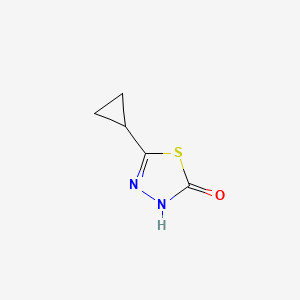
1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- is a heterocyclic compound with the molecular formula C5H6N2OS and a molecular weight of 142.18 g/mol . This compound is known for its unique blend of reactivity and stability, making it a valuable asset in various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- typically involves the reaction of cyclopropylamine with thiocarbonyl compounds under controlled conditions. One common method includes the cyclization of cyclopropylthiourea with an appropriate oxidizing agent .
Industrial Production Methods
Industrial production of this compound often employs batch or continuous flow processes, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability of the cyclopropyl group while achieving efficient cyclization.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives .
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies, particularly in the development of enzyme inhibitors.
Medicine: It is being investigated for its potential anticancer and antimicrobial properties.
Industry: Its stability and reactivity make it useful in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropylimidazo[2,1-b][1,3,4]thiadiazole: This compound shares a similar thiadiazole core but has an additional imidazole ring, enhancing its biological activity.
5-Cyclopropyl-1,3,4-thiadiazol-2-amine: This compound is structurally similar but lacks the carbonyl group, affecting its reactivity and stability.
Uniqueness
1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- is unique due to its combination of a cyclopropyl group and a thiadiazole ring with a carbonyl group. This structure imparts distinct reactivity and stability, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
84353-00-4 |
|---|---|
Fórmula molecular |
C5H6N2OS |
Peso molecular |
142.18 g/mol |
Nombre IUPAC |
5-cyclopropyl-3H-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C5H6N2OS/c8-5-7-6-4(9-5)3-1-2-3/h3H,1-2H2,(H,7,8) |
Clave InChI |
KEPDGEBJDUSUQZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NNC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


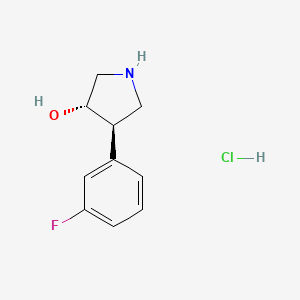
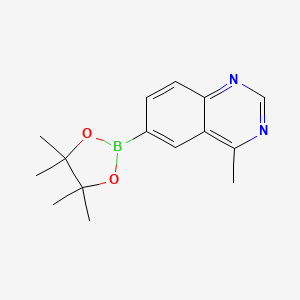
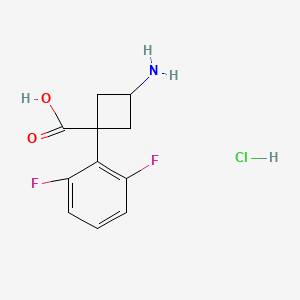


![{1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol](/img/structure/B13462074.png)

![Tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate](/img/structure/B13462086.png)
![Ethyl 1-(iodomethyl)-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13462097.png)
![exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13462098.png)
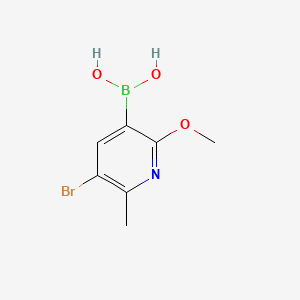
![1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13462113.png)
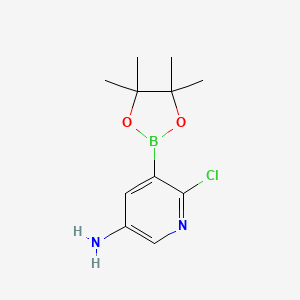
![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13462129.png)
